molecular formula C8H14N2O3S B2892355 Ethyl (morpholin-4-ylcarbonothioyl)carbamate CAS No. 40398-28-5

Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Cat. No. B2892355
CAS RN: 40398-28-5
M. Wt: 218.27
InChI Key: GJSLGIVNGKJHRG-UHFFFAOYSA-N
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Description

Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a chemical compound used for proteomics research . It has a molecular formula of C8H14N2O3S and a molecular weight of 218.28 .


Molecular Structure Analysis

The molecular structure of Ethyl (morpholin-4-ylcarbonothioyl)carbamate is represented by the formula C8H14N2O3S . Unfortunately, the specific structural details are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl (morpholin-4-ylcarbonothioyl)carbamate has been involved in studies related to the synthesis of new chemical compounds, demonstrating its versatility as a reactant. For instance, it has been used in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, highlighting its utility in creating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Zaki, El-Dean, & Radwan, 2014).

Biochemical and Pharmacological Research

  • In the realm of pharmacological research, Ethyl (morpholin-4-ylcarbonothioyl)carbamate's derivatives have been explored for their biological activities. For example, morpholinobiguanide derivatives were synthesized to test as hypoglycemic agents, indicating the compound’s relevance in developing new treatments for diabetes (El-kerdawy & Selim, 1975).

Environmental and Food Safety

  • Ethyl carbamate, a compound related to Ethyl (morpholin-4-ylcarbonothioyl)carbamate, has been identified in fermented food products and alcoholic beverages, raising concerns due to its carcinogenic potential. Research has focused on its formation, detection, and mitigation in food products to address these safety concerns (Gowd, Su, Karlovsky, & Chen, 2018).

Analytical Chemistry Applications

  • The development of analytical methods for detecting ethyl carbamate in food and environmental samples is an essential application of research on this compound. This includes the establishment of high-performance liquid chromatography methods for the quantification of ethyl carbamate in Chinese yellow rice wine, demonstrating the compound's relevance in ensuring food safety (Fu et al., 2010).

Material Science

  • Ethyl (morpholin-4-ylcarbonothioyl)carbamate-related research also extends to material science, where derivatives and related compounds have been explored for their potential uses in novel materials and technologies. This includes investigations into the self-assembling properties of polymeric mixed donor (O/N) N-ethylmorpholine adducts of alane (AlH3), suggesting applications in nanotechnology and materials engineering (Andrews, Raston, Skelton, & White, 1997).

Safety And Hazards

The safety data sheet for a related compound, Ethyl N-ethylcarbamate, indicates that it is a combustible liquid that causes skin and eye irritation. It may cause respiratory irritation and is suspected of causing cancer . It’s important to handle such compounds with care, using personal protective equipment as required .

Future Directions

While the future directions for Ethyl (morpholin-4-ylcarbonothioyl)carbamate specifically are not mentioned in the search results, there is ongoing research into the reduction of ethyl carbamate in alcoholic beverages. For example, microorganisms are being used to control the content of ethyl carbamate precursors in fermented grains, which has been proven as an effective method to reduce ethyl carbamate in alcoholic beverages .

properties

IUPAC Name

ethyl N-(morpholine-4-carbothioyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-2-13-8(11)9-7(14)10-3-5-12-6-4-10/h2-6H2,1H3,(H,9,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLGIVNGKJHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Synthesis routes and methods

Procedure details

Ethyl isothiocyanatoformate (5 g, 38.2 mmol) was dissolved in THF (50 mL) and cooled to 0° C. Morpholine (3.99 mL, 45.8 mmol) was added dropwise over 2 min. The reaction mixture was stirred for 3 h. The solvent was evaporated to give (morpholin-4-yl-carbothioyl)carbamic acid ethyl ester (8.3 g, 38 mmol) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.99 mL
Type
reactant
Reaction Step Two

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